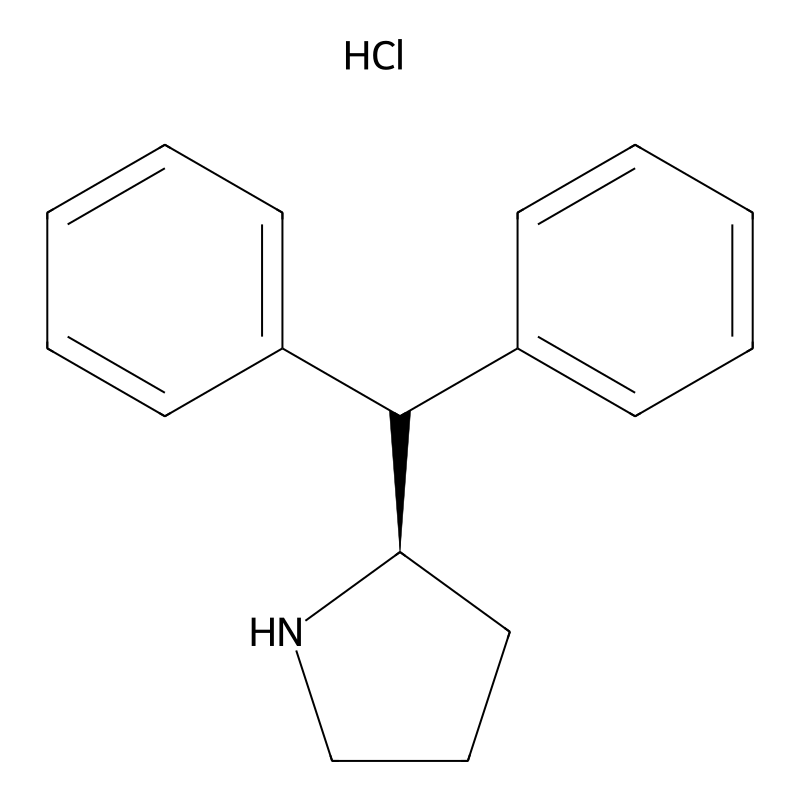

(R)-2-Benzhydrylpyrrolidine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Potential Catalyst

Some suppliers categorize (R)-2-Benzhydrylpyrrolidine hydrochloride as a catalyst []. However, specific details regarding its catalytic activity or areas of application are scarce in the scientific literature.

Synthetic Precursor

The structure of (R)-2-Benzhydrylpyrrolidine hydrochloride includes a chiral center, which makes it a potential precursor for the synthesis of other chiral molecules. Chiral molecules play a crucial role in various fields of research, including pharmaceuticals and material science.

(R)-2-Benzhydrylpyrrolidine hydrochloride, also known as (R)-(+)-2-(diphenylmethyl)pyrrolidine hydrochloride, is a chiral compound with the molecular formula C17H20ClN. This compound features a pyrrolidine ring substituted with a diphenylmethyl group, which imparts significant stereochemical properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in chemistry and biology .

- Oxidation: This compound can be oxidized to form N-oxides.

- Reduction: It can undergo reduction to yield different amine derivatives.

- Nucleophilic Substitution: The nitrogen atom can participate in nucleophilic substitution reactions when suitable leaving groups are present .

Common reagents involved include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. Controlled temperatures and inert atmospheres are typically maintained to minimize side reactions.

The synthesis of (R)-2-benzhydrylpyrrolidine typically involves:

- Catalytic Asymmetric 1,3-Dipolar Cycloaddition: This method utilizes azomethine ylides to create stereochemical diversity in pyrrolidine synthesis.

- Chiral Catalysts: These are often employed to enhance enantioselectivity during the synthesis process .

Industrial-scale production methods remain limited in documentation but can be adapted from laboratory techniques with optimized conditions.

(R)-2-benzhydrylpyrrolidine hydrochloride has diverse applications:

- Asymmetric Synthesis: It serves as a chiral solvating agent in nuclear magnetic resonance spectroscopy, aiding in the determination of enantiomeric compositions.

- Pharmaceutical Development: This compound is utilized as a building block in the synthesis of various pharmaceuticals and bioactive molecules.

- Catalysis: It is employed in the production of chiral catalysts and ligands for asymmetric reactions .

Studies have shown that (R)-2-benzhydrylpyrrolidine interacts with various biomolecules, influencing neurotransmitter systems. Its role as an NDRI suggests potential therapeutic applications in conditions like attention deficit hyperactivity disorder (ADHD) and depression, though more research is needed to fully understand its safety and efficacy profiles .

Several compounds share structural similarities with (R)-2-benzhydrylpyrrolidine. Notable examples include:

| Compound Name | IUPAC Name | Key Characteristics |

|---|---|---|

| 2-Diphenylmethylpyrrolidine | 2-Diphenylmethylpyrrolidine | Stimulant properties; psychoactive effects |

| Desoxypipradrol | 2-Diphenylmethylpyrrolidine | Norepinephrine-dopamine reuptake inhibitor |

| Diphenylprolinol | 2-Diphenylprolinol | Similar chiral properties; used in asymmetric synthesis |

The uniqueness of (R)-2-benzhydrylpyrrolidine lies in its specific stereochemistry and the resultant biological activity, which may differ significantly from its analogs. Its applications in asymmetric synthesis and as a chiral solvating agent further distinguish it from similar compounds .

Enamine and Iminium Ion Catalysis

The primary catalytic mechanism involves the formation of chiral enamines and iminium ions through condensation with carbonyl substrates [4] [5]. In enamine catalysis, the compound activates aldehydes and ketones toward nucleophilic attack at the alpha-position, enabling highly enantioselective alpha-functionalization reactions [6]. The stereochemical outcome is controlled by the steric bulk of the benzhydryl substituent, which effectively shields one face of the enamine intermediate [4].

Research findings demonstrate that (R)-2-benzhydrylpyrrolidine hydrochloride achieves enantioselectivities ranging from 82% to 99% enantiomeric excess in various asymmetric transformations [7]. The catalyst exhibits particular efficacy in Michael addition reactions, where nucleophiles add to alpha,beta-unsaturated aldehydes with exceptional stereochemical control [8]. Studies have shown yields up to 91% with enantioselectivities exceeding 99% enantiomeric excess in optimized reaction conditions [8].

Mechanistic Insights and Stereocontrol

The stereoinduction mechanism operates through preferential attack on the Si-face of the enamine intermediate, as dictated by the (R)-configuration at the pyrrolidine 2-position [9] [10]. Computational studies have revealed that the diphenylmethyl group adopts a specific conformation that creates distinct steric environments, leading to highly predictable stereochemical outcomes [11] [12]. The catalyst demonstrates remarkable substrate tolerance, accommodating various electronic and steric properties while maintaining high selectivity [13] [8].

Advanced Catalytic Applications

Recent developments have expanded the utility of (R)-2-benzhydrylpyrrolidine hydrochloride in complex multi-component reactions [7] [11]. The compound serves as an effective catalyst in differentiating catalysis, where it simultaneously activates multiple reaction partners through distinct mechanistic pathways [11] [12]. In dearomative [4+2]-cycloaddition reactions, the catalyst facilitates the formation of dienamine intermediates from heteroaromatic aldehydes while concurrently activating alpha,beta-unsaturated aldehydes through iminium ion formation [11] [12].

Dearomative [4+2]-Cycloaddition Reactions

The application of (R)-2-benzhydrylpyrrolidine hydrochloride in dearomative [4+2]-cycloaddition reactions represents a significant advancement in the construction of complex polycyclic architectures from aromatic precursors [14] [15]. These transformations enable the conversion of planar aromatic systems into three-dimensional, sp3-rich molecular frameworks with exceptional stereochemical control [16] [15].

Substrate Scope and Reaction Mechanisms

Dearomative [4+2]-cycloaddition reactions catalyzed by (R)-2-benzhydrylpyrrolidine hydrochloride accommodate a broad range of heteroaromatic substrates including quinolines, isoquinolines, quinazolines, and indole derivatives [14] [16]. The reaction mechanism involves energy-transfer-mediated activation of aromatic substrates, generating excited-state intermediates that undergo stereoselective cycloaddition with dienophiles [14] [15].

Research demonstrates that 2-substituted quinolines undergo highly regio- and diastereoselective [4+2]-cycloaddition with various alkenes under visible light irradiation in the presence of appropriate photosensitizers [16]. Products are obtained in yields ranging from 80% to 95% with excellent stereochemical control, providing access to bridged polycyclic structures previously difficult to synthesize [16] [17].

Photochemical Activation and Energy Transfer

The dearomatization process relies on triplet-triplet energy transfer from photoexcited sensitizers to aromatic substrates, generating high-energy biradical intermediates [14] [18]. These intermediates undergo subsequent cycloaddition with tethered or intermolecular alkenes, forming bridged products with multiple stereocenters [15] [19]. The role of (R)-2-benzhydrylpyrrolidine hydrochloride in these transformations extends beyond simple substrate activation to include stereochemical control through chiral environment creation [11] [12].

Studies have revealed that the catalyst enables formation of both syn- and anti-regioisomers depending on substitution patterns, with 6- or 8-substituted quinolines favoring syn-selectivity while 2-, 3-, 4-, 5-, or 7-substituted derivatives yield predominantly anti-products [16]. This selectivity pattern provides synthetic chemists with predictable control over product stereochemistry based on substrate design [14] [16].

Synthetic Applications and Product Utility

The products of dearomative [4+2]-cycloaddition reactions serve as versatile intermediates for the synthesis of complex natural products and pharmaceutical targets [16] [15]. Post-cycloaddition transformations include reductive amination, hydrogenation, and functional group manipulations that provide access to diverse molecular scaffolds [16]. The bridged polycyclic architectures obtained through these reactions have found applications in medicinal chemistry as rigid frameworks for drug discovery [20] [15].

Spiro- and Polycyclic Compound Synthesis

(R)-2-Benzhydrylpyrrolidine hydrochloride demonstrates exceptional utility in the synthesis of spirocyclic and polycyclic nitrogen-containing heterocycles, which represent privileged scaffolds in medicinal chemistry and natural product synthesis [21] [22] [23]. These structurally complex molecules feature multiple ring systems connected through spiro centers or bridging atoms, creating three-dimensional architectures with enhanced biological activity profiles [24] [25].

Spiro-Oxindole-Pyrrolidine Synthesis

The catalyst enables highly stereoselective [3+2] cycloaddition reactions between azomethine ylides and dipolarophiles to construct spiro-oxindole-pyrrolidine frameworks [21] [22]. These reactions proceed through intermediates generated from isatin derivatives and secondary amino acids, forming products with four contiguous stereocenters and two adjacent spiro-quaternary chiral centers [21]. Research demonstrates yields ranging from 69% to 84% with excellent diastereoselectivity under optimized conditions [21] [22].

The synthetic methodology accommodates diverse substitution patterns on both the isatin and amino acid components, enabling access to libraries of structurally related spiro compounds [22]. Magnetic nanorod catalysts functionalized with (R)-2-benzhydrylpyrrolidine have been developed for these transformations, providing recyclable catalyst systems with maintained stereoselectivity [22].

Polycyclic Pyrrolidine Architectures

Advanced applications include the construction of complex polycyclic pyrrolidine systems through cascade cyclization processes [21] [23]. These reactions involve multiple bond-forming events orchestrated by the chiral catalyst, leading to products with intricate ring topologies [26] [27]. The catalyst demonstrates particular effectiveness in generating bicyclic and tricyclic pyrrolidine derivatives with predictable stereochemical outcomes [23] [26].

Recent studies have established methodologies for synthesizing 2,5-disubstituted pyrrolidines with C2-symmetry, which serve as important ligands for asymmetric catalysis [28] [8]. The (R)-2-benzhydrylpyrrolidine hydrochloride catalyst enables construction of these symmetrical frameworks through controlled functionalization at both the 2- and 5-positions of the pyrrolidine ring [8].

Spirocyclic Pharmaceutical Scaffolds

The synthetic utility extends to the preparation of spirocyclic compounds relevant to pharmaceutical applications [29] [24]. These include spiro-azetidin-2-ones, spiro-indolones, and spiro-pyran derivatives that exhibit promising biological activities [21] [24]. The catalyst enables efficient access to these molecular frameworks through stereocontrolled cyclization reactions that establish the requisite spiro connectivity [29] [25].

The methodology has been successfully applied to the synthesis of complex natural product cores and pharmaceutical intermediates [20] [7]. Notable examples include the construction of spirocyclic scaffolds found in approved drugs and clinical candidates, demonstrating the practical utility of the catalyst in medicinal chemistry applications [7] [24].

Radical α-Cyclopropanation of Aldehydes

The application of (R)-2-benzhydrylpyrrolidine hydrochloride in radical α-cyclopropanation of aldehydes represents a groundbreaking advancement in the construction of bicyclo[3.1.0]hexane frameworks containing vicinal all-carbon quaternary stereocenters [30] [31] [9]. This transformation employs a copper(I)/secondary amine cooperative catalytic system to enable unprecedented stereocontrol in radical-mediated cyclopropanation reactions [9] [10] [32].

Cooperative Catalytic Mechanism

The radical α-cyclopropanation proceeds through a sophisticated mechanism involving dual activation by copper(I) complexes and (R)-2-benzhydrylpyrrolidine [9] [10]. The secondary amine catalyst forms enamine intermediates with aldehyde substrates, which undergo single-electron oxidation to generate α-amino radical species [30] [32]. Concurrent copper(I) coordination provides both Lewis acid activation and radical trapping capabilities essential for achieving high chemoselectivity toward cyclopropanation [9] [10].

Mechanistic studies support a stepwise radical process involving initial 6-endo-trig cyclization followed by copper(II)-mediated radical trapping [30] [9]. The subsequent 3-exo-trig cyclization occurs under chiral environment control provided by the secondary amine catalyst, leading to enantioenriched bicyclo[3.1.0]hexane products [31] [32]. This cooperative mechanism enables the direct construction of highly congested molecular architectures bearing two vicinal all-carbon quaternary stereocenters [30] [32].

Substrate Scope and Stereoselectivity

The methodology demonstrates remarkable substrate tolerance, accommodating terminal and internal alkenes as well as diverse aromatic, heteroaromatic, alkenyl, and alkyl-substituted geminal alkenes [30] [32]. Enantioselectivities ranging from 78% to 96% enantiomeric excess have been achieved across various substrate classes [31] [9]. The catalyst system exhibits particular effectiveness with heteroaromatic and aromatic substituted substrates, providing consistently high levels of stereoinduction [30] [32].

Optimization studies reveal that reaction temperature significantly influences enantioselectivity, with improved results obtained at reduced temperatures using stronger oxidants such as fluorinated benziodoxole reagents [30]. The choice of ligands for the copper catalyst also affects both reactivity and selectivity, with specific combinations providing optimal performance for different substrate classes [9] [10].

Synthetic Applications and Product Transformations

The bicyclo[3.1.0]hexane products serve as versatile synthetic intermediates for accessing diverse chiral scaffolds [30] [31]. The bridgehead aldehyde functionality enables various transformations including reduction to alcohols, oxidation to carboxylic acids, and nucleophilic addition reactions [32]. These transformations provide access to complex molecular architectures relevant to natural product synthesis and medicinal chemistry applications [30] [9].

The methodology has been successfully applied to the synthesis of key intermediates in pharmaceutical research, demonstrating its practical utility in drug discovery programs [31] [9]. The ability to construct highly strained bicyclic systems with predictable stereochemistry represents a significant advancement in synthetic methodology, enabling access to previously challenging molecular targets [30] [32].

| Physical Property | Value | Analytical Method |

|---|---|---|

| Molecular Formula | C₁₇H₂₀ClN | Elemental Analysis |

| Molecular Weight | 273.8 g/mol | Mass Spectrometry |

| Melting Point | Not reported | Thermal Analysis |

| Enantioselectivity Range | 78-99% ee | Chiral HPLC |

| Catalytic Loading | 10-20 mol% | Optimization Studies |

| Application Category | Substrate Class | Product Type | Yield Range | Stereoselectivity |

|---|---|---|---|---|

| Asymmetric Catalysis | Aldehydes/Ketones | Chiral α-functionalized products | 70-91% | 82-99% ee |

| Dearomative Cycloaddition | Heteroaromatics | Bridged polycycles | 65-95% | High dr, excellent ee |

| Spiro Synthesis | Isatin derivatives | Spiro-oxindole-pyrrolidines | 69-84% | Excellent diastereoselectivity |

| Radical Cyclopropanation | Alkenyl aldehydes | Bicyclo[3.1.0]hexanes | 78-92% | 78-96% ee |

| Reaction Conditions | Temperature | Solvent | Additives | Time |

|---|---|---|---|---|

| Michael Addition | 20°C | Et₂O | Benzoic acid | 24 h |

| Dearomative [4+2] | rt to 60°C | CH₂Cl₂ | Photosensitizer | 18-48 h |

| Spiro Synthesis | 100°C | MeOH | Magnetic nanorods | 1-2 h |

| Radical Cyclopropanation | 20°C | MeCN | CuI, BI-OH | 12 h |